![molecular formula C16H16O B14715995 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol CAS No. 15323-25-8](/img/structure/B14715995.png)
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is an organic compound belonging to the class of dibenzocycloheptenes. This compound is characterized by a tricyclic structure with a hydroxyl group at the 5th position and a methyl group at the 5th position of the central cycloheptene ring. It is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol can be achieved through several synthetic routes. One common method involves the reduction of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one using a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is typically carried out in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis starting from readily available precursors. The process may include steps such as Friedel-Crafts alkylation, cyclization, and subsequent reduction. The overall yield and efficiency of the process can be optimized by fine-tuning reaction conditions and using catalysts to enhance reaction rates .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in ethanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand the interaction of tricyclic compounds with biological targets.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one
- 5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine
Uniqueness
5-Methyl-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol is unique due to the presence of both a hydroxyl group and a methyl group on the central cycloheptene ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. The compound’s ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .
Propiedades
Número CAS |
15323-25-8 |
|---|---|
Fórmula molecular |
C16H16O |
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-methyltricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C16H16O/c1-16(17)14-8-4-2-6-12(14)10-11-13-7-3-5-9-15(13)16/h2-9,17H,10-11H2,1H3 |
Clave InChI |
SWYBRHAXFWXXLO-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2CCC3=CC=CC=C31)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


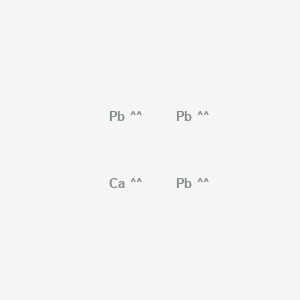
![1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-1,6-dimethyl-](/img/structure/B14715913.png)
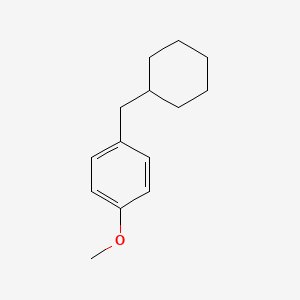
![N-Methyl-N-phenyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14715940.png)
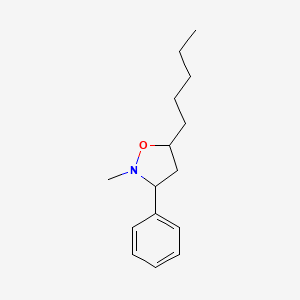
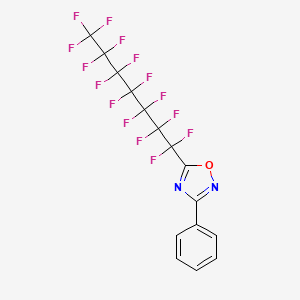
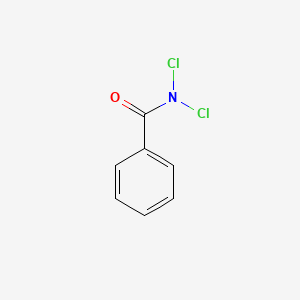


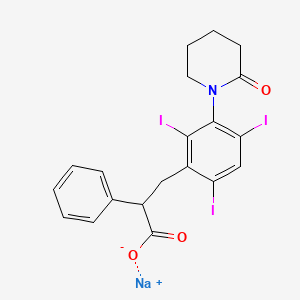


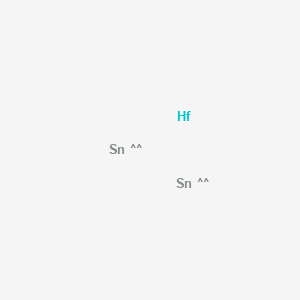
![11-Methyl-11h-indeno[1,2-b]quinoxalin-11-ol](/img/structure/B14716004.png)
